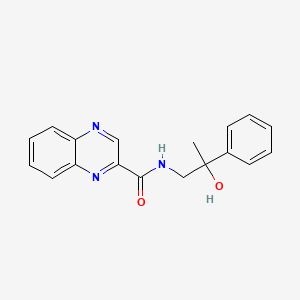
N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide” is a chemical compound that is of great interest to the scientific community due to its potential implications in various fields of research and industry. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of their ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been prepared .Molecular Structure Analysis
Quinoxaline is an attractive core in medicinal chemistry. Structure-wise, quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole .Chemical Reactions Analysis
Quinoxaline derivatives show diverse pharmacological activities. Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Quinoxaline derivatives, such as N-[11C]methylated quinoline-2-carboxamides, have been developed as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research demonstrated that these derivatives, synthesized with carbon-11, exhibit high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).
CFTR Potentiation for Cystic Fibrosis
Discovery of quinolinone-3-carboxamide derivatives, specifically VX-770 (ivacaftor), utilized high-throughput screening to identify potent and orally bioavailable CFTR potentiators. Ivacaftor is an investigational drug approved by the FDA for treating cystic fibrosis patients with specific genetic mutations, demonstrating the potential of quinoxaline derivatives in genetic disorder treatment (Hadida et al., 2014).
Synthesis and Purification for Mutagenicity Studies
Quinoxaline derivatives have also been synthesized and purified for studying their mutagenic properties. For example, the synthesis and purification of N-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, a reactive metabolite of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ), was achieved to study its mutagenic potential (Snyderwine et al., 1987).
Analgesic and Anti-inflammatory Applications
N-Hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide has been explored for its analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of quinoxaline derivatives in pain and inflammation management (Mishra et al., 1988).
Antitumor and Immunomodulatory Effects
Quinoxaline derivatives, such as linomide, have shown reproducible antitumor effects against various prostatic cancers in vivo. This suggests the potential of these compounds in cancer therapy, particularly due to their immunomodulatory and antitumor effects (Ichikawa et al., 1992).
Serotonin Type-3 Receptor Antagonism
The synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists highlight the role of quinoxaline derivatives in managing conditions like depression, showcasing the broad therapeutic applications of these compounds (Mahesh et al., 2011).
Mécanisme D'action
Target of Action
N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide is a quinoxaline derivative. Quinoxaline compounds are known to bind to various targets, making them a privileged structure in medicinal chemistry . .
Mode of Action
Quinoxaline derivatives are known for their diverse biological activities, suggesting that they interact with their targets in a way that modulates biological processes .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
This compound has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines . This suggests that the compound’s action results in the death of these cancer cells.
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-18(23,13-7-3-2-4-8-13)12-20-17(22)16-11-19-14-9-5-6-10-15(14)21-16/h2-11,23H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISYPRMJVRGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

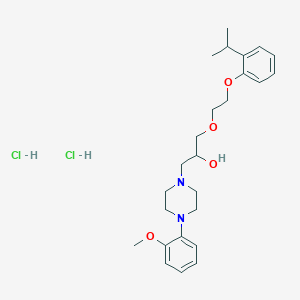
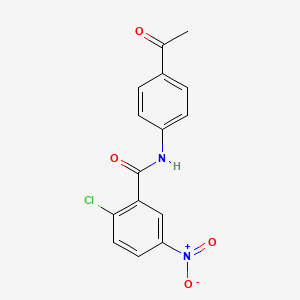
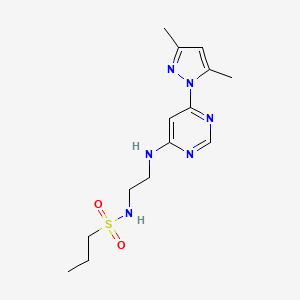
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

![7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898248.png)
methanone](/img/structure/B2898249.png)
![3-Bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2898252.png)
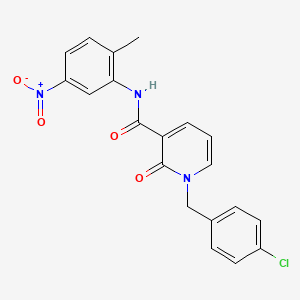
![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)
![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)

